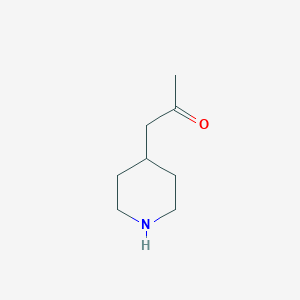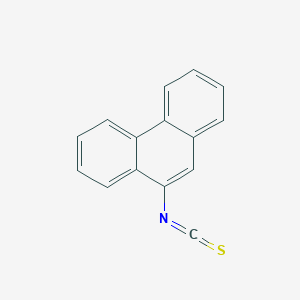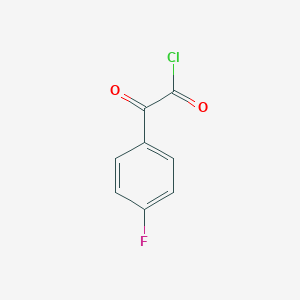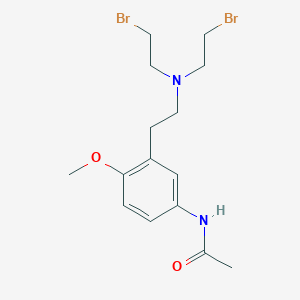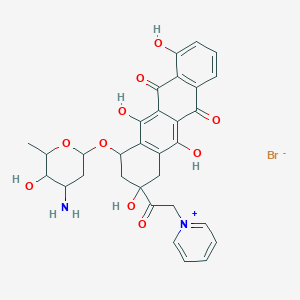
14-Carminomycyl-N-pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Carminomycyl-N-pyridinium bromide is a synthetic compound that has been widely used in scientific research applications due to its unique biochemical and physiological properties. This compound is commonly referred to as CPB-14 and is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for proper cognitive function. CPB-14 has been shown to have a high affinity for AChE, making it an important tool in the study of this enzyme and its role in various diseases.
Wirkmechanismus
CPB-14 works by binding to the active site of 14-Carminomycyl-N-pyridinium bromide, preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels, which can have various physiological effects. CPB-14 has been shown to have a high affinity for 14-Carminomycyl-N-pyridinium bromide, making it a potent inhibitor of this enzyme.
Biochemische Und Physiologische Effekte
CPB-14 has been shown to have various biochemical and physiological effects. The compound has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. CPB-14 has also been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CPB-14 has several advantages for lab experiments, including its potency and specificity for 14-Carminomycyl-N-pyridinium bromide. The compound is also relatively stable and easy to purify. However, there are also some limitations to the use of CPB-14 in lab experiments. The compound is toxic at high concentrations, which can limit its use in certain assays. Additionally, CPB-14 has a relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of CPB-14 in scientific research. One potential application is in the development of new treatments for neurological disorders, including Alzheimer's disease and Parkinson's disease. CPB-14 has been shown to have neuroprotective effects, which may be useful in the treatment of these conditions. Additionally, CPB-14 may be useful in the study of other enzymes involved in neurotransmitter regulation, which could lead to the development of new therapies for various diseases.
Synthesemethoden
CPB-14 is synthesized through a multi-step process that involves the reaction of pyridine with various reagents to create the final product. The synthesis of CPB-14 is complex and requires a high level of expertise in organic chemistry. The compound is typically obtained in a crystalline form, which allows for easy purification and characterization.
Wissenschaftliche Forschungsanwendungen
CPB-14 has been extensively used in scientific research applications due to its ability to inhibit 14-Carminomycyl-N-pyridinium bromide. This enzyme is involved in various physiological processes, including the regulation of neurotransmitter levels in the brain. CPB-14 has been shown to be an effective tool in the study of 14-Carminomycyl-N-pyridinium bromide and its role in various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
108936-91-0 |
|---|---|
Produktname |
14-Carminomycyl-N-pyridinium bromide |
Molekularformel |
C31H31BrN2O10 |
Molekulargewicht |
671.5 g/mol |
IUPAC-Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-pyridin-1-ium-1-ylacetyl)-8,10-dihydro-7H-tetracene-5,12-dione;bromide |
InChI |
InChI=1S/C31H30N2O10.BrH/c1-14-26(36)17(32)10-21(42-14)43-19-12-31(41,20(35)13-33-8-3-2-4-9-33)11-16-23(19)30(40)25-24(28(16)38)27(37)15-6-5-7-18(34)22(15)29(25)39;/h2-9,14,17,19,21,26,36,41H,10-13,32H2,1H3,(H2-,34,37,38,39,40);1H |
InChI-Schlüssel |
HOGZQUMZIYVPAR-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C[N+]6=CC=CC=C6)O)N)O.[Br-] |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C[N+]6=CC=CC=C6)O)N)O.[Br-] |
Synonyme |
14-carminomycyl-N-pyridinium 14-carminomycyl-N-pyridinium bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)





